molecular formula C16H24N2O3 B13882033 Tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B13882033
M. Wt: 292.37 g/mol
InChI Key: KBMATORPRKJBNN-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H25N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-amino-4-(2-methoxyphenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, reduction can produce secondary or tertiary amines, and substitution can result in various functionalized pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-12(13(17)10-18)11-7-5-6-8-14(11)20-4/h5-8,12-13H,9-10,17H2,1-4H3

InChI Key

KBMATORPRKJBNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2OC

Origin of Product

United States

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